molecular formula C8H13ClN2O2 B1421158 2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride CAS No. 1219346-32-3

2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride

Cat. No.: B1421158
CAS No.: 1219346-32-3
M. Wt: 204.65 g/mol
InChI Key: CGMGSJDNPXUPFG-UHFFFAOYSA-N
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Description

2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride is a synthetic organic compound characterized by the presence of an imidazole ring substituted with an ethyl group and a propionic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of glyoxal, ammonia, and formaldehyde.

    Ethyl Substitution: The imidazole ring is then alkylated with ethyl bromide to introduce the ethyl group at the 2-position.

    Attachment of the Propionic Acid Moiety: The ethyl-imidazole is reacted with acrylonitrile, followed by hydrolysis to form the propionic acid derivative.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the propionic acid derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme inhibition and receptor binding due to its imidazole ring, which mimics histidine residues in proteins.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal properties.

    Industry: Used in the formulation of specialty chemicals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride involves its interaction with biological molecules, particularly proteins and enzymes. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways.

Molecular Targets and Pathways:

    Enzyme Inhibition: Targets enzymes with metal ion cofactors, such as metalloproteases.

    Receptor Binding: Interacts with G-protein coupled receptors and ion channels, affecting cellular signaling.

Comparison with Similar Compounds

  • 2-(2-Methyl-imidazol-1-YL)-propionic acid hydrochloride
  • 2-(2-Propyl-imidazol-1-YL)-propionic acid hydrochloride
  • 2-(2-Butyl-imidazol-1-YL)-propionic acid hydrochloride

Comparison: 2-(2-Ethyl-imidazol-1-YL)-propionic acid hydrochloride is unique due to its specific ethyl substitution, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative often exhibits different binding affinities and reaction kinetics, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

2-(2-ethylimidazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-3-7-9-4-5-10(7)6(2)8(11)12;/h4-6H,3H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMGSJDNPXUPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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